2-(3-Phenylsulfanylpropylsulfanyl)pyridine
Description
2-(3-Phenylsulfanylpropylsulfanyl)pyridine is a sulfur-containing heterocyclic compound featuring a pyridine ring substituted with two distinct sulfanyl groups: a phenylsulfanyl moiety at the propyl chain and an additional sulfanyl group at the 2-position of the pyridine. Its molecular formula is C₁₄H₁₅NS₂, with a calculated molecular weight of 261.41 g/mol.
Properties
IUPAC Name |
2-(3-phenylsulfanylpropylsulfanyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NS2/c1-2-7-13(8-3-1)16-11-6-12-17-14-9-4-5-10-15-14/h1-5,7-10H,6,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPISVAYLZPHFOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCCSC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Phenylsulfanylpropylsulfanyl)pyridine typically involves the reaction of pyridine derivatives with phenylsulfanylpropylsulfanyl reagents. One common method includes the nucleophilic substitution reaction where a pyridine derivative is treated with a phenylsulfanylpropylsulfanyl halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl groups to thiols or other reduced forms.
Substitution: The pyridine ring can participate in various substitution reactions, including electrophilic and nucleophilic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic compounds are employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
2-(3-Phenylsulfanylpropylsulfanyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-(3-Phenylsulfanylpropylsulfanyl)pyridine involves its interaction with various molecular targets. The phenylsulfanylpropylsulfanyl group can interact with biological macromolecules, potentially inhibiting or modifying their function. The pyridine ring can also participate in coordination with metal ions, affecting enzymatic activities and other biochemical pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s structural analogs include sulfur-functionalized pyridines such as 3-(phenylsulfanyl)pyridine and 2-phenylsulfanylpyridine , which differ in substituent positions and chain lengths. A comparative analysis is outlined below:
Key Observations:
Sulfur Functionality: The dual sulfanyl groups in the target compound may enhance metal-binding capacity compared to monosubstituted analogs, making it a candidate for ligand design in catalysis.
Biological Activity
2-(3-Phenylsulfanylpropylsulfanyl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by scientific findings.
Chemical Structure and Properties
The structure of 2-(3-Phenylsulfanylpropylsulfanyl)pyridine consists of a pyridine ring substituted with a phenylsulfanylpropylsulfanyl group. This unique arrangement contributes to its reactivity and interaction with biological targets.
Antimicrobial Properties
Research indicates that 2-(3-Phenylsulfanylpropylsulfanyl)pyridine exhibits significant antimicrobial activity, particularly against multidrug-resistant (MDR) pathogens. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains. The Minimum Inhibitory Concentration (MIC) assays demonstrate its efficacy against resistant strains, making it a promising candidate in antibiotic development.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it can inhibit cell proliferation in certain cancer cell lines. The mechanism underlying this activity may involve the modulation of specific biochemical pathways associated with cell growth and apoptosis.
The biological activity of 2-(3-Phenylsulfanylpropylsulfanyl)pyridine is attributed to its interaction with various molecular targets:
- Enzymatic Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis, affecting the integrity and viability of microbial cells.
- Cell Proliferation Modulation : In cancer cells, it may alter signaling pathways that regulate cell division and survival, promoting apoptosis in malignant cells.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of 2-(3-Phenylsulfanylpropylsulfanyl)pyridine involved testing against a panel of bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated that the compound displayed potent inhibitory effects, with MIC values significantly lower than those of standard antibiotics. This suggests its potential as an alternative treatment for infections caused by resistant bacteria.
Case Study 2: Anticancer Potential
In vitro studies on human cancer cell lines revealed that treatment with 2-(3-Phenylsulfanylpropylsulfanyl)pyridine resulted in reduced cell viability and increased markers of apoptosis. The compound was found to induce cell cycle arrest at specific phases, further supporting its role as an anticancer agent. These findings highlight its potential application in cancer therapy.
Comparative Analysis
To better understand the uniqueness of 2-(3-Phenylsulfanylpropylsulfanyl)pyridine, a comparison with similar compounds is useful:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 2-(3-Phenylsulfanylpropylsulfanyl)benzene | Benzene ring instead of pyridine | Moderate antimicrobial activity |
| 2-(3-Phenylsulfanylpropylsulfanyl)thiophene | Thiophene ring instead of pyridine | Limited anticancer properties |
| 2-(3-Phenylsulfanylpropylsulfanyl)pyrimidine | Pyrimidine ring instead of pyridine | Potentially weaker than pyridine variant |
Uniqueness : The presence of the pyridine ring imparts distinct electronic properties that enhance its reactivity and interaction with biological targets compared to other compounds.
Q & A
Basic: What are the standard synthetic routes for preparing 1-(2-chlorophenyl)-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Tetrahydroquinoline Core Formation : Start with an aniline derivative, followed by cyclization via catalytic hydrogenation or reductive methods to form the tetrahydroquinoline backbone .
Ethylsulfonyl Group Introduction : React the tetrahydroquinoline intermediate with ethylsulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions .
Sulfonamide Coupling : Attach the 1-(2-chlorophenyl)methanesulfonamide moiety via nucleophilic substitution, often using coupling agents like EDCI or HOBt in solvents such as DCM or DMF .
Key Considerations : Optimize reaction time, temperature (often 0–60°C), and stoichiometry to avoid side products like over-sulfonated derivatives .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of sulfonamide attachment and detects impurities (e.g., residual ethylsulfonyl chloride) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% typically required for biological assays) using C18 columns and acetonitrile/water gradients .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]⁺ for C₁₉H₂₀ClN₂O₄S₂: ~463.05) .
Advanced: How does the ethylsulfonyl group influence the compound’s pharmacokinetic properties compared to methylsulfonyl analogs?
Methodological Answer:
- Lipophilicity : Ethylsulfonyl increases logP compared to methylsulfonyl, enhancing membrane permeability but potentially reducing aqueous solubility. Calculate via HPLC-derived retention times or computational tools (e.g., MarvinSuite) .
- Metabolic Stability : The ethyl group may slow oxidative metabolism (CYP3A4/2D6) compared to methyl, as shown in microsomal stability assays .
- SAR Insights : Replace the ethyl group with bulkier substituents (e.g., isopropyl) to study steric effects on target binding. Use SPR or ITC to quantify affinity shifts .
Advanced: What strategies resolve contradictions in reported biological activity data for structurally similar sulfonamides?
Methodological Answer:
- Standardized Assay Conditions : Discrepancies in IC₅₀ values (e.g., antimicrobial activity) often arise from variations in bacterial strains or incubation times. Use CLSI guidelines for MIC assays .
- Off-Target Profiling : Employ kinome-wide screening or proteome arrays to identify non-specific interactions that may explain divergent results in kinase inhibition studies .
- Structural Validation : Re-synthesize disputed analogs and verify configurations via X-ray crystallography to rule out stereochemical errors .
Advanced: How can researchers optimize the synthetic yield of the tetrahydroquinoline intermediate?
Methodological Answer:
- Catalyst Screening : Test palladium on carbon vs. Raney nickel for hydrogenation efficiency. Monitor by TLC (eluent: ethyl acetate/hexane 3:7) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve sulfonamide coupling yields but may require scavengers (e.g., molecular sieves) to control moisture .
- Byproduct Mitigation : Add quenching agents (e.g., NaHCO₃) after sulfonylation to neutralize excess sulfonyl chloride, reducing side reactions .
Basic: What are the primary biological targets hypothesized for this compound?
Methodological Answer:
- Kinase Inhibition : The tetrahydroquinoline scaffold mimics ATP-binding pockets in kinases (e.g., JAK2, EGFR). Use fluorescence polarization assays with FITC-labeled ATP analogs .
- Antimicrobial Activity : Sulfonamide moieties may inhibit dihydropteroate synthase (DHPS) in bacterial folate synthesis. Validate via gene knockout complementation assays .
Advanced: How to design a SAR study comparing halogen substituents on the phenyl ring?
Methodological Answer:
- Substituent Library : Synthesize analogs with -F, -Br, or -CF₃ at the 2-chlorophenyl position. Confirm purity via UPLC-MS .
- Biophysical Assays : Use surface plasmon resonance (SPR) to measure binding kinetics to DHPS or kinases. Correlate substituent electronegativity with KD values .
- Computational Modeling : Perform docking studies (AutoDock Vina) to assess halogen bonding interactions in target active sites .
Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles due to potential sulfonamide sensitization .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of sulfonyl chloride byproducts .
- Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
